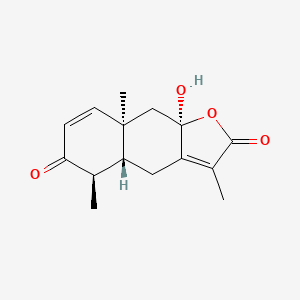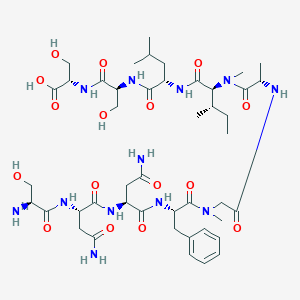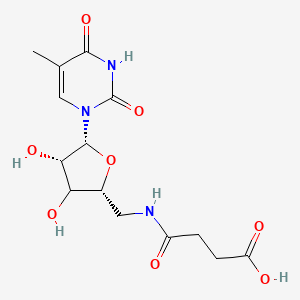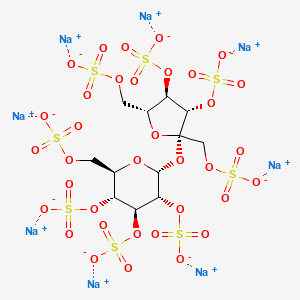
12-Methyltridecanal-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methyltridecanal-d7 is a deuterium-labeled compound with the molecular formula C14D7H21O and a molecular weight of 219.415 . It is a stable isotope-labeled version of 12-Methyltridecanal, which is an aliphatic aldehyde. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
準備方法
The synthesis of 12-Methyltridecanal-d7 involves the incorporation of deuterium atoms into the 12-Methyltridecanal molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
化学反応の分析
12-Methyltridecanal-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction converts the aldehyde group into a carboxylic acid. Common reagents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction reduces the aldehyde group to a primary alcohol. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound would yield 12-Methyltridecanoic acid-d7, while reduction would produce 12-Methyltridecanol-d7.
科学的研究の応用
12-Methyltridecanal-d7 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 12-Methyltridecanal-d7 involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which are important intermediates in various biochemical reactions. The deuterium labeling allows researchers to track the compound’s behavior and interactions in complex systems, providing insights into its molecular targets and pathways .
類似化合物との比較
12-Methyltridecanal-d7 can be compared with other similar compounds, such as:
12-Methyltridecanal: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
12-Methyltridecanoic acid: The oxidized form of 12-Methyltridecanal, which has a carboxylic acid group instead of an aldehyde group.
12-Methyltridecanol: The reduced form of 12-Methyltridecanal, which has a primary alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound.
特性
分子式 |
C14H28O |
|---|---|
分子量 |
219.41 g/mol |
IUPAC名 |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecanal |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3/i1D3,2D3,14D |
InChIキー |
OQWNKUAZQSLNSR-HSNISVEUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCCCCCC=O)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)


![2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)




![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)


